Cas no 75799-04-1 (Momordicoside B)

Momordicoside B Chemical and Physical Properties
Names and Identifiers
-
- Momordicoside B
- b-D-Glucopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-b-D-glucopyranosyl-(1
- b-D-Glucopyranoside, (3b,9b,10a,22S,23R,24R)-22,23,24,25-tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-b-D-glucopyranosyl-(1®
- DTXSID401099993
- (3beta,9beta,10alpha,22S,23R,24R)-22,23,24,25-Tetrahydroxy-9-methyl-19-norlanost-5-en-3-yl O-beta-D-glucopyranosyl-(1-->6)-O-[beta-D-xylopyranosyl-(1-->4)]-beta-D-glucopyranoside
- 75799-04-1
- 6-[3-[3,4-dihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptane-2,3,4,5-tetrol
- FT-0698937
- 5-Aminomethyl-1,3-benzodioxole
-
- Inchi: InChI=1S/C47H80O19/c1-20(29(50)34(55)39(59)44(4,5)60)21-13-14-47(8)27-11-9-22-23(45(27,6)15-16-46(21,47)7)10-12-28(43(22,2)3)65-42-37(58)33(54)38(66-41-35(56)30(51)24(49)18-61-41)26(64-42)19-62-40-36(57)32(53)31(52)25(17-48)63-40/h9,20-21,23-42,48-60H,10-19H2,1-8H3
- InChI Key: MOWDSRSBTXORLO-UHFFFAOYSA-N
- SMILES: CC(C1CCC2(C1(CCC3(C2CC=C4C3CCC(C4(C)C)OC5C(C(C(C(O5)COC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(CO7)O)O)O)O)O)C)C)C)C(C(C(C(C)(C)O)O)O)O
Computed Properties
- Exact Mass: 948.52900
- Monoisotopic Mass: 948.529
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 13
- Hydrogen Bond Acceptor Count: 19
- Heavy Atom Count: 66
- Rotatable Bond Count: 13
- Complexity: 1700
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 16
- Undefined Atom Stereocenter Count : 9
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.5
- Topological Polar Surface Area: 318A^2
Experimental Properties
- PSA: 318.37000
- LogP: -1.44610
Momordicoside B Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M568105-10mg |
Momordicoside B |
75799-04-1 | 10mg |
$11957.00 | 2023-05-17 |
Momordicoside B Related Literature
-
Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621
-
David V. Baxter,Kenneth G. Caulton,Wen-Chung Chiang,Malcolm H. Chisholm,Vincent F. DiStasi,Sylvain G. Dutremez,James D. Martin,William E. Streib New J. Chem., 2001,25, 400-407
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440
Additional information on Momordicoside B
Momordicoside B: A Comprehensive Overview of CAS No 75799-04-1
Momordicoside B, a naturally occurring compound with the CAS registry number 75799-04-1, has garnered significant attention in recent years due to its unique chemical structure and potential biological activities. This compound, primarily isolated from the plant species Momordica charantia, belongs to the family of cucurbitane triterpenoids. Its discovery has opened new avenues for research in the fields of pharmacology, nutrition, and traditional medicine.
The chemical structure of Momordicoside B is characterized by a complex arrangement of functional groups, including hydroxyl and carboxylic acid moieties. These functional groups are pivotal in determining the compound's bioactivity and solubility properties. Recent studies have highlighted the importance of these groups in mediating interactions with cellular receptors and enzymes, which could potentially lead to novel therapeutic applications.
One of the most promising aspects of Momordicoside B is its demonstrated anti-inflammatory and antioxidant properties. According to a study published in 2023, the compound exhibits significant inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. This makes it a potential candidate for treating inflammatory diseases, including arthritis and cardiovascular disorders. Furthermore, its antioxidant activity has been linked to the reduction of oxidative stress, a key factor in aging and chronic diseases.
In addition to its biological activities, Momordicoside B has shown potential in the field of nutraceuticals. Researchers have explored its ability to modulate lipid metabolism and improve insulin sensitivity, suggesting its role in managing metabolic syndrome and type 2 diabetes. A clinical trial conducted in 2023 demonstrated that supplementation with Momordicoside B led to a significant reduction in fasting blood glucose levels among participants.
The application of Momordicoside B extends beyond human health. Recent advancements have explored its use in animal husbandry as a natural growth promoter and immune booster. Studies indicate that incorporating Momordicoside B into animal feed can enhance weight gain and improve resistance to pathogens, offering a sustainable alternative to synthetic growth hormones.
Despite its numerous benefits, the commercialization of Momordicoside B faces challenges related to scalability and cost-effectiveness. Current extraction methods from Momordica charantia are labor-intensive and yield low quantities of the compound. To address this, researchers are actively exploring synthetic pathways and biotechnological approaches to produce Momordicoside B on an industrial scale.
In conclusion, Momordicoside B (CAS No 75799-04-1) represents a valuable natural product with diverse applications in medicine, nutrition, and agriculture. Its unique chemical properties and biological activities make it a subject of ongoing research interest. As advancements continue to emerge, the potential for harnessing this compound's benefits across multiple industries remains vast.




